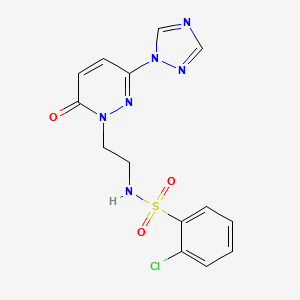
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile, also known as DAPTA, is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases. DAPTA belongs to the class of compounds known as acrylonitriles, which are known to have diverse biological activities.
Scientific Research Applications
Pharmacological Applications
Thiazole derivatives have shown significant potential as therapeutic agents due to their anti-inflammatory and antioxidant properties. For instance, benzofused thiazole analogues have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. Compounds with specific thiazole derivatives demonstrated distinct anti-inflammatory activity and potential antioxidant activity against reactive species, such as H2O2, DPPH, SO, and NO radicals (Raut et al., 2020). This research indicates the potential of thiazole derivatives in the development of new anti-inflammatory and antioxidant agents.
Optoelectronic Materials
Thiazole derivatives are also explored for their applications in optoelectronic materials. A study on functionalized quinazolines and pyrimidines, which are crucial in medicinal chemistry, highlighted their incorporation into π-extended conjugated systems for creating novel optoelectronic materials. This includes applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova et al., 2018). The research underscores the value of integrating thiazole and similar compounds into materials for advanced technological applications.
Antibacterial Activity
The antibacterial properties of thiazole derivatives have been extensively reviewed, demonstrating their effectiveness against various bacteria and pathogens. Thiazoles, owing to their structural features, have been identified as potent antibacterial agents, which could be attributed to their interaction with bacterial cell components or enzymes, leading to the inhibition of bacterial growth and survival (Mohanty et al., 2021). This highlights the importance of thiazole derivatives in developing new antibacterial drugs.
properties
IUPAC Name |
(E)-3-anilino-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-24-18-9-8-14(10-19(18)25-2)17-13-26-20(23-17)15(11-21)12-22-16-6-4-3-5-7-16/h3-10,12-13,22H,1-2H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHPUKOOTNFLEF-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-oxo-N-(3-pyridinylmethyl)-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2797938.png)
![8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2797941.png)
![5-[Benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2797942.png)
![3-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2797943.png)

![3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2797947.png)


![2-[{4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2797950.png)
![Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2797952.png)


![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2797956.png)
